molecular formula C17H24N2O B7572586 1-[2-(1-Benzylpyrrolidin-2-yl)pyrrolidin-1-yl]ethanone

1-[2-(1-Benzylpyrrolidin-2-yl)pyrrolidin-1-yl]ethanone

Cat. No. B7572586
M. Wt: 272.4 g/mol
InChI Key: GJKZOCFGUZQGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1-Benzylpyrrolidin-2-yl)pyrrolidin-1-yl]ethanone, also known as α-Pyrrolidinopentiophenone (α-PVP), is a synthetic cathinone that belongs to the class of psychoactive substances. It is a highly addictive drug that has been associated with severe health consequences, including psychosis, seizures, and even death. Despite its risks, α-PVP has become increasingly popular among drug users due to its potent stimulant effects.

Mechanism of Action

α-PVP acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. This results in a feeling of euphoria, increased energy, and heightened alertness. However, prolonged use of α-PVP can lead to the depletion of these neurotransmitters, resulting in adverse effects such as depression, anxiety, and cognitive impairment.
Biochemical and Physiological Effects:
The use of α-PVP has been associated with a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause muscle tremors, seizures, and hyperthermia. In addition, α-PVP use can lead to psychological effects such as hallucinations, paranoia, and aggression.

Advantages and Limitations for Lab Experiments

α-PVP has been used as a research tool to investigate the neurobiological mechanisms underlying addiction and related disorders. Its potent stimulant effects make it a useful tool for studying the effects of dopamine, norepinephrine, and serotonin on behavior and cognition. However, the use of α-PVP in lab experiments is limited due to its potential to cause addiction and other health problems. Researchers must take precautions to ensure the safety of their subjects when using α-PVP in experiments.

Future Directions

There are several future directions for research on α-PVP. One area of interest is the development of new treatments for addiction and related disorders. Researchers are investigating the use of medications that target the dopamine, norepinephrine, and serotonin systems to treat addiction to drugs such as α-PVP. Another area of interest is the development of new synthetic cathinones that have less potential for abuse and fewer adverse effects. Finally, researchers are investigating the long-term effects of α-PVP use on the brain and behavior, with the goal of developing strategies to prevent and treat addiction and related disorders.

Synthesis Methods

α-PVP is synthesized through a multi-step process that involves the reaction of 1-phenyl-2-propanone with pyrrolidine and hydrochloric acid. The resulting compound is then treated with benzyl chloride to obtain α-PVP. The synthesis process is complex and requires specialized equipment and expertise, making it difficult for non-professionals to produce the drug.

Scientific Research Applications

α-PVP has been the subject of extensive scientific research due to its potential to cause addiction and other health problems. Studies have shown that α-PVP acts as a potent stimulant, activating the release of dopamine, norepinephrine, and serotonin in the brain. This mechanism of action is similar to that of other drugs of abuse, such as cocaine and amphetamines. As a result, α-PVP has been used as a research tool to investigate the neurobiological mechanisms underlying addiction and related disorders.

properties

IUPAC Name

1-[2-(1-benzylpyrrolidin-2-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-14(20)19-12-6-10-17(19)16-9-5-11-18(16)13-15-7-3-2-4-8-15/h2-4,7-8,16-17H,5-6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKZOCFGUZQGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C2CCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1-Benzylpyrrolidin-2-yl)pyrrolidin-1-yl]ethanone

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